molecular formula C18H26O3 B14783398 Estrasorb; beta-Estradiol hemihydrate; beta-Estradiol semihydrate

Estrasorb; beta-Estradiol hemihydrate; beta-Estradiol semihydrate

Cat. No.: B14783398
M. Wt: 290.4 g/mol
InChI Key: QJNCGXGNKJUDEM-KFUPFCNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Estradiol hemihydrate involves the reduction of estrone, a naturally occurring estrogen, using sodium borohydride in an alcohol solvent. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of beta-Estradiol hemihydrate involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Beta-Estradiol hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-Estradiol hemihydrate is unique due to its high potency and bioavailability compared to other estrogens. It is the most effective form of estrogen for hormone replacement therapy, providing significant relief from menopausal symptoms with fewer side effects .

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate

InChI

InChI=1S/C18H24O2.H2O/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t14?,15?,16?,17?,18-;/m0./s1

InChI Key

QJNCGXGNKJUDEM-KFUPFCNESA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O

Origin of Product

United States

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